molecular formula C17H23N5O4S B4483728 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide

Cat. No.: B4483728
M. Wt: 393.5 g/mol
InChI Key: OJNCERKIJDSICN-UHFFFAOYSA-N
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Description

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring, a phenyl group, and an oxadiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxadiazole group, and the attachment of the dimethylsulfamoyl group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Group: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the Dimethylsulfamoyl Group: This can be done through sulfonation reactions using dimethylsulfamoyl chloride.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution are commonly used.

Scientific Research Applications

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, while the dimethylsulfamoyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. Compared to these compounds, 1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:

    1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: Shares the dimethylsulfamoyl group but differs in the core structure.

    3-Phenyl-1,2,4-oxadiazol-5-ylhydrazines: Contains the oxadiazole ring but lacks the piperidine and dimethylsulfamoyl groups.

This compound’s unique structure makes it a valuable molecule for various applications in scientific research and industry.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-21(2)27(24,25)22-10-6-9-14(12-22)17(23)18-11-15-19-16(20-26-15)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNCERKIJDSICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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